

Alternatives to Reactive Red 124 for Live Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Reactive red 124	
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For researchers, scientists, and drug development professionals seeking viable alternatives to **Reactive Red 124** for live cell imaging, this guide provides an objective comparison of fluorescent probes targeting key cellular structures. The focus is on commercially available, well-characterized dyes suitable for dynamic studies in living cells, emphasizing their performance based on experimental data.

Introduction

Reactive Red 124, a reactive azo dye, has limited application in live-cell imaging due to its potential toxicity and lack of specificity for intracellular structures. Modern live-cell imaging demands probes that are not only bright and photostable but also minimally perturbing to cellular physiology. This guide explores three excellent alternatives: MitoTracker™ Red CMXRos for mitochondria, SiR-Actin for the actin cytoskeleton, and CellMask™ Orange/Deep Red for the plasma membrane. These probes offer superior performance in terms of specificity, cell permeability, and suitability for long-term imaging experiments.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters of the selected fluorescent probes. While direct comparative data under identical conditions is not always available in the literature, this table provides a valuable overview based on published information.



Feature	MitoTracker™ Red CMXRos	SiR-Actin	CellMask™ Orange	CellMask™ Deep Red
Target Organelle	Active Mitochondria	F-Actin Cytoskeleton	Plasma Membrane	Plasma Membrane
Excitation Max (nm)	579[1][2]	652	554[3][4]	649[3]
Emission Max (nm)	599[1][2]	674	567[3][4]	666[3]
Quantum Yield (Φ)	0.91[5]	Not explicitly stated, but described as bright and fluorogenic[6][7]	Not explicitly stated	Not explicitly stated
Photostability	Good, retained after fixation[1]	High, suitable for super-resolution microscopy[6][7]	Staining lasts for 60-90 minutes in live cells[9]	Staining lasts for 60-90 minutes in live cells[9]
Cell Permeability	Yes[1][2]	Yes[7]	Yes[3]	Yes[3]
Toxicity	Low, but can affect mitochondrial function at high concentrations[1 0]	Minimal cytotoxicity at recommended concentrations[7]	Low, no detectable effects on viability after 24 hours[11]	Low, no significant dye effect on mitotic index within 3 hours[12]
Fixability	Yes (Aldehyde- fixable)[1]	Yes (Paraformaldehy de-fixable)	Yes (Formaldehyde- fixable)[3]	Yes (Formaldehyde- fixable)[3]

Experimental Protocols



Detailed methodologies for the key experiments using these alternative probes are provided below.

Live-Cell Staining of Mitochondria with MitoTracker™ Red CMXRos

This protocol is adapted from manufacturer's instructions and common laboratory practices.

Materials:

- MitoTracker™ Red CMXRos (e.g., from Thermo Fisher Scientific)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM), pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging chamber or dish

Procedure:

- Prepare a 1 mM stock solution: Reconstitute one vial of MitoTracker™ Red CMXRos (50 μg) in an appropriate volume of anhydrous DMSO (e.g., 94.1 μl for a final concentration of 1 mM). Mix well. Store the stock solution at -20°C, protected from light.
- Prepare working solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration of 50-200 nM. The optimal concentration may vary depending on the cell type.
- Cell Staining:
 - For adherent cells, remove the culture medium and add the pre-warmed staining solution containing MitoTracker™ Red CMXRos.
 - For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the pre-warmed staining solution.



- Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with 5% CO₂.
- Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS or culture medium.
- Imaging: Replace the wash buffer with fresh, pre-warmed culture medium suitable for imaging. The cells are now ready for live-cell imaging on a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC/Rhodamine filter set).

Live-Cell Staining of F-Actin with SiR-Actin

This protocol is based on the use of SiR-Actin probes, which are fluorogenic and cell-permeable.

Materials:

- SiR-Actin probe (e.g., from Spirochrome or Cytoskeleton, Inc.)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium, pre-warmed to 37°C
- · Live-cell imaging chamber or dish

Procedure:

- Prepare a stock solution: Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO.
- Prepare staining solution: Dilute the SiR-Actin stock solution in pre-warmed cell culture medium to a final working concentration of 100 nM to 1 μM. For long-term imaging, a lower concentration (e.g., 100 nM) is recommended to minimize potential effects on actin dynamics.
- Cell Staining: Add the staining solution directly to the cells in their culture medium.
- Incubation: Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO₂.



• Imaging: The cells can be imaged directly without a washing step. For improved signal-tonoise, the staining solution can be replaced with fresh pre-warmed medium before imaging. Use a standard Cy5 filter set for image acquisition.

Live-Cell Staining of Plasma Membrane with CellMask™ Orange/Deep Red

This protocol provides a general guideline for using CellMask™ plasma membrane stains.

Materials:

- CellMask™ Orange or Deep Red Plasma Membrane Stain (e.g., from Thermo Fisher Scientific)
- Cell culture medium or a physiologically relevant buffer (e.g., HBSS), pre-warmed to 37°C
- Live-cell imaging chamber or dish

Procedure:

- Prepare staining solution: The CellMask[™] stains are typically provided as a 1000X concentrate. Dilute the stain to a 1X working solution in pre-warmed cell culture medium or buffer. For example, add 1 μL of the 1000X stock to 1 mL of medium.
- Cell Staining: Remove the culture medium from the cells and add the 1X staining solution.
- Incubation: Incubate the cells for 5-10 minutes at 37°C.
- Washing: Remove the staining solution and wash the cells three times with pre-warmed culture medium or buffer.
- Imaging: Add fresh, pre-warmed medium to the cells. The cells are ready for imaging for up to 60-90 minutes with minimal internalization.[9] Use appropriate filter sets for orange (e.g., TRITC) or far-red (e.g., Cy5) fluorescence.

Visualization of Cellular Processes and Signaling Pathways

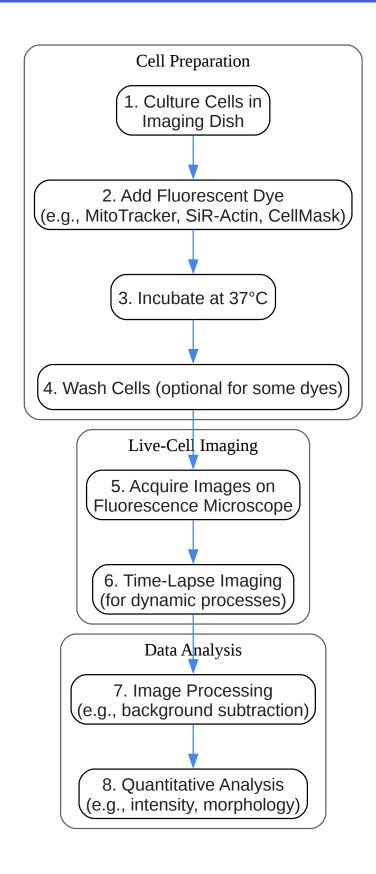






The following diagrams, generated using the DOT language for Graphviz, illustrate experimental workflows and a relevant signaling pathway that can be studied using these fluorescent probes.

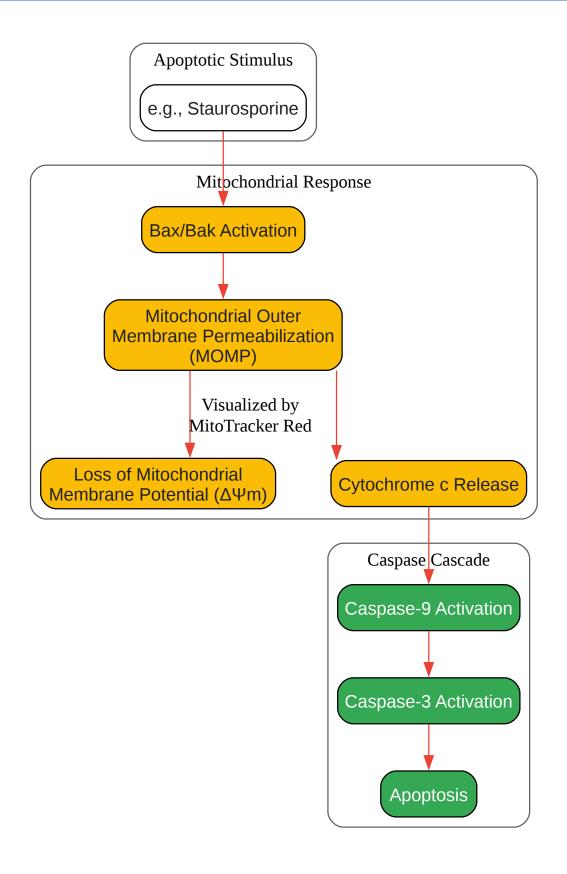




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General workflow for live-cell imaging with fluorescent probes.

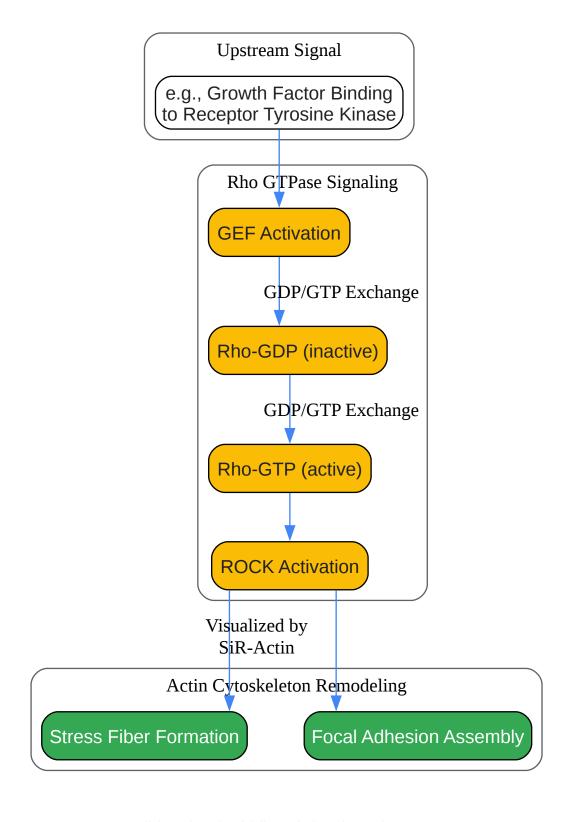




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Intrinsic apoptosis pathway highlighting mitochondrial involvement.





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Rho GTPase signaling pathway leading to actin cytoskeleton changes.



Conclusion

MitoTracker™ Red CMXRos, SiR-Actin, and CellMask™ Orange/Deep Red represent a significant advancement over traditional, less specific dyes like **Reactive Red 124** for live-cell imaging. Their targeted localization, high brightness, photostability, and low cytotoxicity make them invaluable tools for studying dynamic cellular processes in real-time. By selecting the appropriate probe based on the specific organelle or structure of interest, researchers can obtain high-quality, quantitative data to advance their understanding of cell biology and drug discovery. The provided protocols and diagrams serve as a starting point for incorporating these powerful fluorescent probes into live-cell imaging workflows.

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 To cite this document: BenchChem. [Alternatives to Reactive Red 124 for Live Cell Imaging: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382363#alternatives-to-reactive-red-124-for-live-cell-imaging]

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